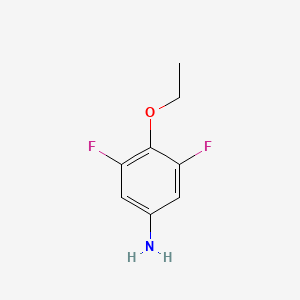

4-Ethoxy-3,5-difluoroaniline

Description

BenchChem offers high-quality 4-Ethoxy-3,5-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxy-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBYWBVGALLLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301989 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942615-19-2 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942615-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-3,5-difluoroaniline (CAS Number: 942615-19-2)

A Note on Data Availability: Information on 4-Ethoxy-3,5-difluoroaniline is limited in publicly accessible scientific literature and databases. This guide provides the available data for the target compound and leverages in-depth information on its parent analogue, 3,5-difluoroaniline, to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. Inferences drawn from the parent compound are clearly stated as such to maintain scientific integrity.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

Fluorinated anilines are a cornerstone in modern drug discovery and development. The incorporation of fluorine atoms into aromatic systems can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable alterations in lipophilicity and bioavailability. The strategic placement of fluorine atoms, as seen in the 3,5-difluoroaniline scaffold, creates a unique electronic environment that is attractive for designing novel therapeutics.

This guide focuses on 4-Ethoxy-3,5-difluoroaniline, a specific derivative within this important class of compounds. While direct research on this molecule is not widely published, its structural similarity to 3,5-difluoroaniline allows for informed hypotheses regarding its potential utility and characteristics.

Core Compound Identification: 4-Ethoxy-3,5-difluoroaniline

| Property | Value | Source |

| CAS Number | 942615-19-2 | N/A |

| Chemical Formula | C8H9F2NO | N/A |

| Molecular Weight | 173.16 g/mol | N/A |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)N)F | N/A |

| IUPAC Name | 4-ethoxy-3,5-difluoroaniline | N/A |

The Parent Analogue: A Deep Dive into 3,5-Difluoroaniline (CAS: 372-39-4)

Due to the scarcity of data on 4-Ethoxy-3,5-difluoroaniline, a thorough understanding of its parent compound, 3,5-difluoroaniline, is invaluable. This well-characterized intermediate serves as a benchmark for predicting the properties and reactivity of its derivatives.

Physicochemical Properties of 3,5-Difluoroaniline

| Property | Value | Source |

| Molecular Formula | C6H5F2N | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| Appearance | White to yellowish low melting solid | [2] |

| Melting Point | 37-41 °C | [3] |

| Boiling Point | 80 °C at 20 mmHg | [3] |

| Density | 1.295 g/cm³ | [3] |

| Flash Point | 167 °F (75 °C) | [3] |

| Solubility | Information not widely available | |

| Purity | ≥98% (GC) | [1] |

Synthesis of 3,5-Difluoroaniline: A Representative Protocol

Several synthetic routes to 3,5-difluoroaniline have been reported, often involving multi-step processes.[4][5][6] A common strategy involves the halogenation and subsequent modification of a readily available aniline precursor.

Example Protocol: Synthesis from 2-chloro-3,5-difluoroaniline

This method involves the catalytic hydrogenation of 2-chloro-3,5-difluoroaniline.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL stainless steel autoclave, combine 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline (purity: 98%), 1.84 g of 5% palladium on carbon, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.[7]

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 kg/cm ² with hydrogen.[7]

-

Reaction Conditions: Heat the mixture to 100°C and maintain for 4 hours with stirring.[7]

-

Workup: Cool the reaction mixture to 50°C. Filter off the palladium on carbon catalyst.[7]

-

Extraction: Add 50 g of a 25% aqueous sodium hydroxide solution to the filtrate. Stir the mixture and then allow the layers to separate. Collect the organic layer.[7]

-

Purification: Distill the organic layer to first recover the triethylamine, followed by the collection of 3,5-difluoroaniline. This process can yield a product with approximately 99% purity.[7]

Causality Behind Experimental Choices:

-

Palladium on Carbon: This is a standard and efficient catalyst for dehalogenation via hydrogenation.

-

Triethylamine: This organic base is used to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion and preventing corrosion of the apparatus.

-

Autoclave: A high-pressure vessel is necessary to safely handle the hydrogen gas at the required reaction temperature and pressure.

Applications of 3,5-Difluoroaniline in Drug Discovery and Agrochemicals

3,5-Difluoroaniline is a versatile building block in the synthesis of a wide range of biologically active molecules.[1][8]

-

Pharmaceuticals: It serves as a key intermediate in the development of drugs targeting neurological and cardiovascular conditions.[1] The fluorine atoms can enhance metabolic stability and binding affinity.[8]

-

Agrochemicals: This compound is used in the formulation of herbicides, pesticides, and fungicides, contributing to more potent and targeted crop protection solutions.[1][8]

-

Other Industries: It also finds use in the synthesis of dyes, pigments, and high-performance fluorinated polymers.[1]

Safety and Handling of 3,5-Difluoroaniline

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[9][11]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11] A NIOSH-approved respirator is recommended if exposure limits are exceeded.[11]

-

Ventilation: Use only in a well-ventilated area.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2][11]

-

First Aid:

Predicted Impact of the 4-Ethoxy Group on the 3,5-Difluoroaniline Core

The introduction of an ethoxy (-OCH2CH3) group at the 4-position of the 3,5-difluoroaniline ring is expected to modulate the molecule's properties in several key ways, based on established principles of physical organic and medicinal chemistry.

Workflow for Predicting Structure-Activity Relationships:

Caption: Predicted influence of the 4-ethoxy group on the 3,5-difluoroaniline scaffold.

-

Increased Lipophilicity: The ethoxy group is more lipophilic than a hydrogen atom, which would likely increase the overall lipophilicity (logP) of the molecule. This can affect membrane permeability, plasma protein binding, and solubility in organic solvents.

-

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, introducing a new potential interaction point with biological targets that is absent in the parent aniline.

-

Electronic Effects: The ethoxy group is an electron-donating group (EDG) through resonance. This will increase the electron density of the aromatic ring, potentially altering its reactivity in further synthetic transformations and modifying its interaction with electron-deficient pockets in target proteins.

Prospective Analytical Methodologies

While specific analytical methods for 4-Ethoxy-3,5-difluoroaniline are not documented, standard techniques used for similar aromatic amines would be applicable for its characterization and quality control.

Analytical Workflow:

Caption: Standard analytical workflow for the characterization of substituted anilines.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques would be the primary methods for assessing the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the chemical structure, including the placement and integrity of the ethoxy and fluoro groups.

-

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: IR analysis would identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C-O stretches of the ether.

Conclusion and Future Outlook

4-Ethoxy-3,5-difluoroaniline represents an intriguing, yet underexplored, chemical entity. While direct data is sparse, its structural relationship with the well-documented 3,5-difluoroaniline provides a solid foundation for anticipating its chemical behavior and potential as a building block in medicinal chemistry and materials science. The addition of the 4-ethoxy group is predicted to introduce valuable modulations to the parent scaffold, potentially leading to new structure-activity relationships. Further research into the synthesis, properties, and biological activity of 4-Ethoxy-3,5-difluoroaniline is warranted to fully unlock its potential for drug discovery and other advanced applications.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from [Link]

- Krause, S., & Pfirrmann, R. (1999). Process for the preparation of 3,5-difluoroaniline. U.S. Patent No. 5,965,775. Washington, DC: U.S. Patent and Trademark Office.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from [Link]

- Harnisch, H., & Miederer, P. (1994). Process for preparing 3,5-difluoroaniline. U.S. Patent No. 5,294,742. Washington, DC: U.S. Patent and Trademark Office.

-

Bundy, J. G., Spurll, J. J., & Siddall, J. K. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental Toxicology and Chemistry, 21(9), 1972-1979. Retrieved from [Link]

- Barcelo, D. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.

-

PubChem. (n.d.). 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. innospk.com [innospk.com]

- 4. guidechem.com [guidechem.com]

- 5. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 6. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ca [fishersci.ca]

Technical Whitepaper: Physicochemical Profiling of 4-Ethoxy-3,5-difluoroaniline

This comprehensive technical guide profiles 4-Ethoxy-3,5-difluoroaniline , a specialized fluorinated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and neurological agents.

PART 1: EXECUTIVE SUMMARY

4-Ethoxy-3,5-difluoroaniline is a critical aromatic amine building block characterized by a unique substitution pattern: an electron-donating ethoxy group flanked by two electron-withdrawing fluorine atoms. This "push-pull" electronic architecture modulates the basicity of the aniline nitrogen, influencing its nucleophilicity in coupling reactions (e.g., amide bond formation).

In drug discovery, this moiety is often employed to block metabolic hotspots (via the ethoxy group) while modulating lipophilicity and metabolic stability (via the ortho-fluorines). It serves as a key intermediate in the synthesis of therapeutic agents for Alzheimer's disease and various cancers.

PART 2: MOLECULAR ARCHITECTURE & IDENTIFICATION

Chemical Identity Matrix

| Parameter | Specification |

| Chemical Name | 4-Ethoxy-3,5-difluoroaniline |

| CAS Registry Number | 942615-19-2 |

| Synonyms | Benzenamine, 4-ethoxy-3,5-difluoro-; 4-Amino-2,6-difluorophenetole |

| Molecular Formula | C |

| Molecular Weight | 173.16 g/mol |

| SMILES | CCOC1=C(F)C=C(N)C=C1F |

| InChI Key | QDBYWBVGALLLHU-UHFFFAOYSA-N |

Structural Analysis

The molecule features a

PART 3: PHYSICOCHEMICAL PROPERTIES

Physical Constants

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline Powder) | Confirmed by isolation via trituration [1]. |

| Melting Point | 73–82 °C (Predicted range) | Analogous to 3,5-difluoro-4-methoxyaniline (MP: 77-80°C) [2]. |

| Boiling Point | ~250 °C (Predicted @ 760 mmHg) | Extrapolated from structural analogs. |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | High density due to difluoro substitution. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | Lower than aniline (4.6) due to inductive electron withdrawal by F-atoms. |

| LogP | 2.15 (Predicted) | Moderate lipophilicity; suitable for CNS drug penetration. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water; soluble in organic solvents. |

PART 4: SYNTHESIS & MANUFACTURING

Synthetic Pathway (Retrosynthesis)

The most robust industrial route involves a Nucleophilic Aromatic Substitution (

Step 1: Ethoxylation (

)

-

Reagents: Sodium Ethoxide (NaOEt), Ethanol.

-

Mechanism: The ethoxide ion attacks the C-4 position of 3,4,5-trifluoronitrobenzene. The nitro group activates the ring, making the C-4 fluorine the most labile leaving group.

-

Intermediate: 4-Ethoxy-3,5-difluoronitrobenzene.

Step 2: Reduction

-

Reagents:

/Pd-C or Fe/NH -

Outcome: Reduction of the nitro group to the primary amine.

Visualization of Synthesis Workflow

Figure 1: Industrial synthesis route via regioselective nucleophilic aromatic substitution.

PART 5: SPECTROSCOPIC CHARACTERIZATION

Researchers should validate the identity of CAS 942615-19-2 using the following predicted NMR signatures.

Proton NMR ( -NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment |

| 6.10 – 6.25 | Doublet ( | 2H | Ar-H (Positions 2, 6) |

| 4.80 – 5.20 | Broad Singlet | 2H | -NH |

| 3.90 – 4.10 | Quartet ( | 2H | -O-CH |

| 1.30 – 1.40 | Triplet ( | 3H | -O-CH |

Interpretation: The aromatic region is simplified to a single doublet due to the symmetry of the protons at positions 2 and 6, which are split by the adjacent fluorine atoms (

Fluorine NMR ( -NMR)

-

Shift:

-128 to -132 ppm. -

Pattern: Singlet (or triplet if H-decoupling is off, due to coupling with H-2/6).

-

Significance: A single peak confirms the equivalence of the two fluorine atoms, verifying the symmetric 3,5-substitution pattern.

PART 6: HANDLING & SAFETY (SDS SUMMARY)

Signal Word: WARNING

Hazard Statements (GHS)

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage & Stability

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate).

-

Stability: Stable under normal conditions. Light sensitive; store in amber vials. Incompatible with strong oxidizing agents and acid chlorides.

Analytical Purity Protocol (HPLC)

To verify purity >98%:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV @ 254 nm.

-

Retention Time: Expect elution after unsubstituted aniline but before fully lipophilic analogs due to the ethoxy group.

PART 7: REFERENCES

-

Patent CN102639487A / US9447028B2 . Therapeutic aryl-amido-aryl compounds and their use. (Describes the use of 4-ethoxy-3,5-difluoroaniline as a starting material and its purification via trituration).

-

Thermo Scientific Chemicals . 3,5-Difluoro-4-methoxyaniline Product Specification. (Used as a physicochemical analog for melting point prediction).

-

Sigma-Aldrich . 4-Ethoxy-3,5-difluoroaniline Product Detail (CAS 942615-19-2).[2]

-

PubChem . Compound Summary for CAS 942615-19-2.

Sources

A Technical Guide to 4-Ethoxy-3,5-difluoroaniline for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Ethoxy-3,5-difluoroaniline. This document provides in-depth information on its chemical properties, synthesis, and strategic applications, emphasizing its role as a critical building block in modern synthetic chemistry.

Compound Identification and Physicochemical Properties

4-Ethoxy-3,5-difluoroaniline is a substituted aniline derivative that has garnered significant interest as an intermediate in the synthesis of complex organic molecules. The strategic placement of two fluorine atoms flanking an ethoxy group on the aniline ring imparts unique electronic and conformational properties, making it a valuable synthon in medicinal chemistry and materials science.

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₈H₉F₂NO | [1] |

| Molecular Weight | 173.16 g/mol | [1] |

| CAS Number | 942615-19-2 | [1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)N)F | |

| IUPAC Name | 4-ethoxy-3,5-difluoroaniline |

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance a compound's pharmacological profile. In the context of 4-Ethoxy-3,5-difluoroaniline, the vicinal fluorine atoms serve several critical functions:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The difluoro substitution pattern can act as a "metabolic shield," preventing oxidative degradation of the adjacent ethoxy group and increasing the compound's in vivo half-life.[2]

-

Modulation of Basicity : The electron-withdrawing nature of fluorine atoms significantly reduces the pKa of the aniline nitrogen. This modulation is crucial for optimizing the binding affinity to target proteins, as it influences the ionization state of the molecule under physiological conditions.

-

Enhanced Binding Affinity : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby improving binding affinity and potency.[2]

-

Lipophilicity and Permeability : The strategic addition of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.

The logical relationship of how this structural motif contributes to drug design is illustrated in the diagram below.

General Experimental Protocol

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

-

Nitration : A solution of the fluorinated starting material is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group. The regioselectivity of this step is directed by the existing substituents.

-

Ethoxylation : The resulting nitro-intermediate is subjected to nucleophilic aromatic substitution with sodium ethoxide. The reaction solvent and temperature are critical parameters to control to ensure selective displacement of a fluorine atom.

-

Reduction : The nitro group is then reduced to the primary amine. Common methods include catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or chemical reduction using metals like iron or tin in an acidic medium.

-

Work-up and Purification : Following the reaction, the crude product is isolated via extraction. Final purification is typically achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the high-purity aniline derivative.

Self-Validation: Each step of the synthesis should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure reaction completion and assess purity before proceeding to the next step. The final product's identity and purity must be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety and Handling

As with all aniline derivatives, 4-Ethoxy-3,5-difluoroaniline should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid generating dust. Use closed systems for transfers where possible.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the latest Safety Data Sheet (SDS) for comprehensive hazard information and handling procedures before use.

Applications in Drug Discovery

4-Ethoxy-3,5-difluoroaniline is a key building block for a variety of pharmacologically active agents. Its structural features are often found in kinase inhibitors, which are a major class of targeted cancer therapies. The aniline nitrogen provides a key attachment point for building out the rest of the inhibitor scaffold, while the substituted phenyl ring fits into specific hydrophobic pockets of the kinase active site.

For example, this moiety can be used to synthesize inhibitors of receptor tyrosine kinases (RTKs) or serine/threonine kinases, where the difluoro-ethoxy substitution pattern helps to optimize selectivity and pharmacokinetic properties.

References

-

CP Lab Safety. (n.d.). 4-Ethoxy-3,5-difluoroaniline, 98% Purity, C8H9F2NO, 10 grams. Retrieved from CP Lab Safety website. [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from National Center for Biotechnology Information. [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from Ningbo Innopharmchem Co., Ltd. website. [Link]

-

PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. Retrieved from National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 4-Ethoxy-3,5-difluoroaniline: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of 4-Ethoxy-3,5-difluoroaniline (CAS No. 942615-19-2), a compound of growing interest. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from suppliers, analogous compounds, and foundational chemical principles to offer a predictive yet scientifically grounded perspective on its reactivity and stability.

Molecular Structure and Physicochemical Properties

4-Ethoxy-3,5-difluoroaniline is a substituted aniline featuring two fluorine atoms meta to the amino group and an ethoxy group at the para position. This unique arrangement of electron-donating and electron-withdrawing groups dictates its chemical behavior.

Table 1: Physicochemical Properties of 4-Ethoxy-3,5-difluoroaniline

| Property | Value | Source |

| CAS Number | 942615-19-2 | Amadis Chemical |

| Molecular Formula | C₈H₉F₂NO | Amadis Chemical |

| Molecular Weight | 173.16 g/mol | Amadis Chemical |

| Predicted Boiling Point | 264.1 ± 35.0 °C at 760 mmHg | Amadis Chemical[1] |

| Storage Conditions | 2-8°C for long-term storage | Amadis Chemical[1] |

Note: The boiling point is a predicted value and should be confirmed by experimental data when available.

Electronic Landscape and Reactivity Profile

The reactivity of 4-Ethoxy-3,5-difluoroaniline is a nuanced interplay of its substituent groups. The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are electron-donating and activating, directing electrophilic aromatic substitution to the ortho and para positions. Conversely, the two fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack.

The amino group is a primary site of reactivity, susceptible to acylation, alkylation, and diazotization.[2] However, the presence of the fluorine atoms will modulate the basicity of the aniline nitrogen.

Electrophilic Aromatic Substitution

The activating, ortho-para directing influence of the amino and ethoxy groups is in competition with the deactivating effect of the fluorine atoms. The positions ortho to the amino group (positions 2 and 6) are the most likely sites for electrophilic attack. However, the overall reaction rate is expected to be slower than that of aniline itself due to the deactivating fluorine atoms.

Caption: Predicted reactivity sites of 4-Ethoxy-3,5-difluoroaniline.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions of the fluorine atoms themselves (positions 3 and 5).

Reactions of the Amino Group

The amino group is expected to undergo typical reactions of aromatic amines:

-

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

-

Acylation: Reaction with acyl halides or anhydrides to form amides. This can be used as a protecting group strategy to moderate the reactivity of the aniline during other transformations.[3]

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Stability and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-difluoroaniline is not publicly available, information from suppliers and data for analogous compounds can provide guidance on its stability and handling.

-

Storage: It is recommended to store the compound at 2-8°C for long-term stability.[1]

-

Light and Air Sensitivity: Like many anilines, it may be sensitive to light and air, potentially leading to discoloration over time. Storage under an inert atmosphere is advisable.

-

Hazard Statements: A supplier indicates hazard statements H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled).[1] This suggests that appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.

Potential Synthesis Routes

A recent publication details the synthesis of ethyl 4-amino-3,5-difluorobenzoate from 4-amino-3,5-difluorobenzonitrile. A subsequent reduction of the ester functionality to an alcohol, followed by an etherification to install the ethoxy group, could be a viable pathway.

Caption: A potential synthetic pathway to 4-Ethoxy-3,5-difluoroaniline.

Applications in Drug Discovery and Development

While specific applications of 4-Ethoxy-3,5-difluoroaniline are not yet widely documented, its structural motifs suggest potential utility in several areas of drug discovery:

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The fluorine and ethoxy groups can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

-

GPCR Ligands: Substituted anilines are also prevalent in ligands for G-protein coupled receptors.

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

The parent compound, 3,5-difluoroaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. It is reasonable to extrapolate that 4-Ethoxy-3,5-difluoroaniline could be a valuable building block for creating novel compounds with desirable biological activities.

Conclusion

4-Ethoxy-3,5-difluoroaniline is a molecule with significant potential in medicinal chemistry and materials science. While direct experimental data remains limited, this guide provides a foundational understanding of its likely reactivity, stability, and potential applications based on established chemical principles and data from analogous compounds. As this compound becomes more readily available and studied, a more detailed and experimentally validated profile will undoubtedly emerge. Researchers are encouraged to use this guide as a starting point for their investigations into the promising chemistry of this fluorinated aniline derivative.

References

- ChemSrc. 3,5-Difluoroaniline | CAS#:372-39-4. [Link]

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

- PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. [Link]

- Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.

- Google Patents.

- PubChem. 3,5-Difluoroaniline | C6H5F2N | CID 96595. [Link]

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [Link]

- PrepChem.com. Synthesis of 3,5-difluoroaniline. [Link]

- The Journal of Organic Chemistry. Structure−Reactivity Correlation of Anilines in Acetic Acid. [Link]

- ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]

- PubMed. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. [Link]

- YouTube. Aniline one shot /Preparation & chemical reactions/Flowchart. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]

- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

- PubChem. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621. [Link]

- Chemistry LibreTexts. 20.7: Reactions of Arylamines. [Link]/20%3A_Carboxylic_Acids_and_Their_Derivatives_-_Nucleophilic_Acyl_Substitution/20.07%3A_Reactions_of_Arylamines)

- SpectraBase. 3,5-Difluoroaniline. [Link]

- PubChem. Aniline | C6H5NH2 | CID 6115. [Link]

- NIST WebBook. 3,4-Difluoroaniline. [Link]

Sources

- 1. 4-Ethoxy-3,5-difluoroaniline,942615-19-2-Amadis Chemical [amadischem.com]

- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for 4-Ethoxy-3,5-difluoroaniline in Agrochemical Development

Prepared by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Ethoxy-3,5-difluoroaniline as a key intermediate in the synthesis of novel agrochemicals. While specific data on 4-Ethoxy-3,5-difluoroaniline is emerging, its structural motifs are present in a range of bioactive molecules. This document will, therefore, draw upon established principles and published data for structurally related fluorinated anilines to provide a robust framework for its application.

The unique substitution pattern of 4-Ethoxy-3,5-difluoroaniline, featuring a difluorinated phenyl ring coupled with an ethoxy group, presents a compelling scaffold for the development of next-generation herbicides and fungicides. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and pharmacokinetic properties.[1][2]

Part 1: The Strategic Importance of the 3,5-Difluoroaniline Scaffold in Agrochemicals

The introduction of fluorine into organic molecules has been a transformative strategy in the design of modern agrochemicals.[1] The 3,5-difluoroaniline core, in particular, serves as a versatile building block for several reasons:

-

Enhanced Bioactivity: The strong electron-withdrawing nature of fluorine can alter the acidity of the amine group and influence intermolecular interactions with biological targets, often leading to increased potency.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in target organisms and the environment. This can lead to longer-lasting efficacy.

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of fungi and insects.[2]

The addition of a 4-ethoxy group to the 3,5-difluoroaniline scaffold is a strategic modification aimed at fine-tuning the molecule's properties. The ethoxy group can modulate the overall lipophilicity and water solubility, potentially improving systemic movement within the plant and altering its environmental fate.

Part 2: Application in the Synthesis of Novel Herbicides

Derivatives of fluorinated anilines have been successfully developed into various classes of herbicides, including auxinic herbicides.[3][4] The 4-Ethoxy-3,5-difluoroaniline scaffold can be envisioned as a key component in the synthesis of novel herbicides.

Hypothetical Synthesis of a Picolinate Herbicide Derivative

This protocol outlines a potential synthetic route to a novel picolinate herbicide derived from 4-Ethoxy-3,5-difluoroaniline.

Workflow Diagram: Synthesis of a Picolinate Herbicide

Caption: Synthetic workflow for a hypothetical picolinate herbicide.

Protocol: Synthesis of N-(4-ethoxy-3,5-difluorophenyl)picolinamide

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-Ethoxy-3,5-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of picolinoyl chloride (1.1 eq) in anhydrous DCM (2 volumes) dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target N-(4-ethoxy-3,5-difluorophenyl)picolinamide.

Part 3: Application in the Synthesis of Novel Fungicides

The difluorobenzene moiety is a key feature in some modern fungicides.[1] 4-Ethoxy-3,5-difluoroaniline can serve as a precursor for the synthesis of novel fungicides, potentially targeting enzymes like succinate dehydrogenase (SDHI) or acting as anti-tubulin agents.

Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide

This protocol describes a plausible synthesis of a pyrazole carboxamide fungicide, a class known for its potent and broad-spectrum antifungal activity.

Workflow Diagram: Synthesis of a Pyrazole Carboxamide Fungicide

Caption: Synthetic route to a hypothetical pyrazole carboxamide fungicide.

Protocol: Synthesis of 3-(difluoromethyl)-N-(4-ethoxy-3,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

-

Reaction Setup: To a solution of 4-Ethoxy-3,5-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) in a 100 mL round-bottom flask, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction Progression: Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

-

Workup: Filter the reaction mixture to remove triethylamine hydrochloride and wash the solid with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide fungicide.

Part 4: Bioassay Protocols for Agrochemical Screening

In Vitro Antifungal Bioassay: Mycelial Growth Inhibition

This protocol is a standard method for assessing the intrinsic activity of a compound against phytopathogenic fungi.[5][6]

-

Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) and autoclave. While the PDA is still molten, add the test compound stock solution to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 µg/mL). Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Fusarium graminearum) in the center of each PDA plate.

-

Incubation: Incubate the plates at 25 ± 1 °C in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate (PDA with solvent only) has reached approximately 80% of the plate diameter.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

EC50 Determination: Determine the effective concentration for 50% inhibition (EC50) by probit analysis of the concentration-response data.

Greenhouse Herbicidal Activity Assay

This protocol provides a method for evaluating the pre- and post-emergence herbicidal activity of synthesized compounds.[7]

-

Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., wheat, corn) in pots containing a standard greenhouse soil mix.

-

Compound Formulation: Prepare a spray solution of the test compound by dissolving it in a small amount of acetone and then diluting with water containing a surfactant to the desired concentrations (e.g., 250, 500, 1000 g a.i./ha).

-

Pre-emergence Application: Apply the formulated compound to the soil surface one day after sowing the seeds.

-

Post-emergence Application: Apply the formulated compound to plants at the 2-3 leaf stage.

-

Experimental Conditions: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and photoperiod.

-

Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill) at 7, 14, and 21 days after treatment.

-

GR50 Determination: For active compounds, conduct a dose-response study to determine the application rate that causes a 50% reduction in plant growth (GR50).

Part 5: Data Presentation

The following table presents hypothetical, yet plausible, bioactivity data for the proposed agrochemical derivatives of 4-Ethoxy-3,5-difluoroaniline, based on the performance of similar commercial products.

| Compound ID | Compound Type | Target Organism | Bioassay | Bioactivity (EC50/GR50) |

| PICH-EDFA-01 | Herbicide | Amaranthus retroflexus | Post-emergence | 150 g a.i./ha |

| PICH-EDFA-01 | Herbicide | Triticum aestivum (Wheat) | Post-emergence | > 2000 g a.i./ha |

| PYCF-EDFA-01 | Fungicide | Rhizoctonia solani | Mycelial Growth | 5.2 µg/mL |

| PYCF-EDFA-01 | Fungicide | Fusarium graminearum | Mycelial Growth | 8.7 µg/mL |

Part 6: Safety and Toxicological Considerations

As with all aniline derivatives, appropriate safety precautions must be taken during handling. 3,5-Difluoroaniline is classified as harmful if swallowed, and causes skin and eye irritation.[8] A comprehensive toxicological profile, including ecotoxicological studies on non-target organisms like earthworms, should be established for any new agrochemical candidate.[9][10]

References

-

Chem-Impex. (n.d.). 4-Bromo-3,5-difluoroaniline. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3,5-Difluoroanisole: A Key Organic Synthesis Intermediate. Retrieved from [Link]

- Eadsforth, C. V., et al. (2006). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental Toxicology and Chemistry, 25(1), 134-143.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19436621, 4-Chloro-3,5-difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737643, 3-Ethoxy-2,4-difluoroaniline. Retrieved from [Link]

- Wang, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4984.

- He, Y., et al. (2017). Combining in vitro reporter gene bioassays with chemical analysis to assess changes in the water quality along the Ammer River, Southwestern Germany. Environmental Science and Pollution Research, 24(3), 2569-2579.

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

- Zhang, J., et al. (2018). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Journal of the Brazilian Chemical Society, 29(1), 160-169.

- Shang, J., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 69(31), 8633-8653.

- Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(42), 11645-11666.

- Poland, A., et al. (1976). Tetrachloroazobenzene in 3,4-Dichloroaniline and Its Herbicidal Derivatives: Propanil, Diuron, Linuron, and Neburon. Journal of Agricultural and Food Chemistry, 24(4), 729-733.

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

- La Merrill, M., et al. (2013). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. In Endocrine-Disrupting Chemicals: An Occupational, Environmental, and Public Health Issue. IntechOpen.

- Chen, Y., et al. (2021). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Molecules, 26(16), 4994.

- United States International Trade Commission. (1969). Synthetic Organic Chemicals: United States Production and Sales, 1967. U.S. Government Printing Office.

- Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789.

- Liu, Y., et al. (2019). Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 67(37), 10301-10311.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39327, Oxyfluorfen. Retrieved from [Link]

- Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 886638.

- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.

- Liu, X., et al. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(9), 2211-2215.

- Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789.

-

Eadsforth, C. V., et al. (2006). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): Identification of new endogenous biomarkers. ResearchGate. Retrieved from [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Photoinduced Difluoroalkylation of Anilines: A Detailed Protocol for Drug Discovery and Development

Introduction: The Rising Prominence of Difluoroalkylated Anilines in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1][2] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2R) has garnered significant attention for its ability to act as a bioisostere for carbonyl, sulfonyl, hydroxyl, mercapto, or amino groups.[1][3] This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] Anilines, being prevalent structures in a vast array of bioactive molecules and natural products, represent a key target for late-stage functionalization.[1][4] This application note provides a detailed, field-proven protocol for the photoinduced difluoroalkylation of anilines, a mild and efficient method that avoids the harsh conditions often associated with traditional fluorination techniques.[5] We will delve into two primary photoinduced strategies: one employing an organic photocatalyst and another leveraging the formation of an electron donor-acceptor (EDA) complex.

Underlying Principles: Harnessing Light to Forge C-CF2 Bonds

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of challenging chemical bonds under remarkably mild conditions.[6][7][8] The core principle involves the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates.[6][7][9] In the context of difluoroalkylation, these radicals are the key to unlocking C-H functionalization of anilines.

Two prominent pathways for the photoinduced difluoroalkylation of anilines are:

-

Organophotocatalysis: This approach utilizes an organic dye, such as Eosin Y, as the photocatalyst.[1][10] Upon irradiation, the photocatalyst becomes excited and can engage in a SET event with a suitable difluoroalkylating agent to generate a difluoroalkyl radical.[1] This radical then reacts with the electron-rich aniline to forge the desired C-CF2 bond.

-

Electron Donor-Acceptor (EDA) Complex Formation: This method circumvents the need for an external photocatalyst by exploiting the inherent electronic properties of the reactants.[1][10] An electron-rich aniline can form a ground-state complex with an electron-accepting difluoroalkylating agent, such as ethyl iodo-difluoroacetate (ICF2COOEt).[10] This EDA complex exhibits a bathochromic shift, allowing it to absorb lower-energy visible light.[1][10] Photoexcitation of the EDA complex directly triggers a SET, initiating the radical-mediated difluoroalkylation.[10]

Reaction Mechanisms: A Tale of Two Pathways

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Below, we dissect the proposed mechanisms for both the organophotocatalyzed and EDA complex-mediated reactions.

Mechanism 1: Eosin Y-Catalyzed Difluoroalkylation

In this pathway, the organic dye Eosin Y acts as the light-harvesting and electron-transfer agent.

Caption: Proposed mechanism for EDA complex-mediated difluoroalkylation of anilines.

The aniline and ethyl iodo-difluoroacetate form an EDA complex in the ground state. [10]This complex absorbs visible light, leading to a single-electron transfer (SET) event that generates a difluoroalkyl radical (A) and an aniline radical cation (B). [8][10]The difluoroalkyl radical then adds to a neutral aniline molecule to form a new radical intermediate (C). [8][10]This intermediate can then reduce another molecule of the difluoroalkylating agent, propagating a radical chain and forming an oxidized intermediate (D). [7][10]Finally, deprotonation by a base yields the desired product. [10]Evidence for the formation of the EDA complex comes from UV-vis spectroscopy, which shows a significant bathochromic shift upon mixing the aniline and the difluoroalkylating agent. [1][10]

Experimental Protocols

The following protocols are based on established literature procedures and provide a robust starting point for the photoinduced difluoroalkylation of anilines. [10]

Materials and Equipment

| Reagent/Equipment | Recommended Specifications |

| Aniline Substrate | As required |

| Ethyl iodo-difluoroacetate (ICF2COOEt) | Commercially available |

| Sodium Carbonate (Na2CO3) | Anhydrous |

| Dimethyl Sulfoxide (DMSO) | Anhydrous |

| Ethyl Acetate (EtOAc) | Reagent grade |

| Brine | Saturated NaCl solution |

| Sodium Sulfate (Na2SO4) | Anhydrous |

| Reaction Vial | 4 mL vial with screw cap and rubber septum |

| Magnetic Stir Bar | Teflon-coated |

| Light Source | 427 nm LED (e.g., Kessil PR160L) |

| Syringes and Needles | For solvent and reagent transfer |

| Schlenk Line or Glovebox | For inert atmosphere |

| Standard Glassware | For workup and purification |

| Flash Chromatography System | For product purification |

Protocol: Difluoroalkylation via EDA Complex Formation

This protocol is operationally simple and avoids the use of a photocatalyst.

Experimental Workflow

Caption: Step-by-step workflow for EDA complex-mediated difluoroalkylation.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 4 mL vial equipped with a magnetic stir bar, add the corresponding aniline (0.3 mmol, 1.0 equiv), sodium carbonate (47.7 mg, 0.45 mmol, 1.5 equiv), and ethyl iodo-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv). [1][10] * Rationale: Sodium carbonate acts as a base to neutralize the proton generated during the rearomatization step. [10]An excess of the difluoroalkylating agent is used to ensure complete consumption of the limiting aniline substrate.

-

-

Inert Atmosphere:

-

Close the vial with a screw cap fitted with a rubber septum.

-

Degas the vial by alternating between vacuum and backfilling with nitrogen gas (repeat this cycle three times). [1][10] * Rationale: The removal of oxygen is crucial as it can quench the excited states and participate in unwanted side reactions.

-

-

Solvent Addition:

-

Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial via a syringe. [1][10] * Degas the reaction mixture again by bubbling argon through the solution for 5 minutes. [1][10] * Rationale: Anhydrous solvent is used to prevent quenching of the radical intermediates by water. DMSO is a suitable polar aprotic solvent that can facilitate the formation of the EDA complex.

-

-

Photoreaction:

-

Seal the vial securely with Parafilm.

-

Place the vial in front of a 427 nm LED lamp and stir the reaction mixture at room temperature. [1][10] * Continue irradiation and stirring for 16 hours. [10] * Rationale: The 427 nm wavelength corresponds to the absorption tail of the EDA complex. [1][10]Room temperature conditions highlight the mildness of this protocol.

-

-

Workup:

-

After 16 hours, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL). [1][10] * Combine the organic layers and wash with water (15 mL) and then brine (2 x 15 mL). [10] * Dry the organic layer over anhydrous sodium sulfate (Na2SO4). [10] * Rationale: The aqueous workup removes the inorganic salts and DMSO. The brine wash helps to remove any remaining water from the organic phase.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoroalkylated aniline. [10]

-

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key indicators of a successful reaction include:

-

Visual Observation: The formation of the EDA complex is often accompanied by the appearance of an intense yellow color in the reaction mixture. [1][10]* Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting aniline and the formation of the product.

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The photoinduced difluoroalkylation of anilines represents a significant advancement in the synthesis of fluorinated organic molecules. The methods outlined in this application note are characterized by their mild reaction conditions, operational simplicity, and broad substrate scope. [11]The EDA complex-mediated approach is particularly noteworthy for its avoidance of an external photocatalyst, aligning with the principles of green and sustainable chemistry. [1]As the demand for novel fluorinated pharmaceuticals continues to grow, these photoinduced strategies will undoubtedly play a crucial role in the rapid and efficient generation of new drug candidates.

References

-

Corbo, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

-

Zhu, X.-L., et al. (2024). Photo-induced C(sp2)–H difluoroalkylation of anilines. Organic & Biomolecular Chemistry, 4, 720-724. Available at: [Link]

-

Jiang, X., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry, 87(5), 3546–3554. Available at: [Link]

-

Postigo, A., et al. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. Available at: [Link]

-

Corbo, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Available at: [Link]

-

Bar-Ziv, R., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications. Available at: [Link]

-

Postigo, A., et al. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. PubMed. Available at: [Link]

-

Jiang, X., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. ACS Publications. Available at: [Link]

-

Corbo, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. (Duplicate of,[10] used for different context).

-

Corbo, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed. Available at: [Link]

-

Prier, C. K., et al. (2014). Direct C–F Bond Formation Using Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Li, Y., et al. (2020). Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, J., et al. (2020). Promising reagents for difluoroalkylation. Organic Chemistry Frontiers. Available at: [Link]

-

Prier, C. K., et al. (2014). Direct C-F bond formation using photoredox catalysis. PubMed. Available at: [Link]

-

Miyake, G. M., et al. (2024). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Colorado State University. Available at: [Link]

-

Singh, V. K., et al. (2021). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry. Available at: [Link]

-

Rahman, M. M. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Available at: [Link]

-

Wang, F. (2022). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]

-

SigutLabs. (2022). Reagent of the month – November - Langlois reagent. SigutLabs. Available at: [Link]

- (No Author). (2023). Visible-Light-Induced C-3 Difluoroalkylation of Quinoxalin-2(1H). Thieme. (Link not available).

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Available at: [Link]

-

(No Author). (n.d.). Mechanism and analysis for photoredox-catalysed C–F bond activation a,... ResearchGate. Available at: [Link]

-

Umemoto, T., et al. (2017). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PubMed Central. Available at: [Link]

-

Kumar, S., et al. (2022). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct C-F bond formation using photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Catalytic Hydrogenation for Difluoroaniline Preparation

Welcome to the technical support center for the synthesis of difluoroanilines via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges encountered during the catalytic hydrogenation of difluoronitrobenzene, providing in-depth, field-proven insights to ensure the successful and safe execution of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation of difluoronitroaromatics. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Issue 1: Low or No Conversion of Difluoronitrobenzene

Question: I am not observing any significant conversion of my difluoronitrobenzene starting material, even after several hours. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion is a common issue that can typically be traced back to the catalyst's activity or the reaction conditions. Let's break down the potential causes:

-

Catalyst Inactivity: The catalyst is the heart of the hydrogenation reaction. Its inactivity is a primary suspect.

-

Improper Handling: Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric, especially when dry and exposed to air.[1][2] This can lead to deactivation before the reaction even begins. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and use a solvent slurry for transfers.

-

Catalyst Poisoning: The presence of impurities in your starting material, solvent, or hydrogen gas can poison the catalyst.[3] Common poisons include sulfur compounds, halides (from sources other than your reactant), and strong coordinating species.[3][4] These impurities can irreversibly bind to the active sites of the catalyst, rendering it ineffective. Ensure the purity of all your reagents and gases.

-

Expired or Poor-Quality Catalyst: Catalysts have a finite shelf life and can lose activity over time.[5] Always use a fresh, reputable source for your catalyst.

-

-

Insufficient Mass Transfer: For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface where it reacts with the adsorbed difluoronitrobenzene.

-

Inadequate Agitation: Insufficient stirring will result in poor mixing of the gas, liquid, and solid phases, leading to a low concentration of hydrogen at the catalyst surface. Ensure your stirring is vigorous enough to create a vortex and suspend the catalyst particles uniformly throughout the reaction mixture.

-

Low Hydrogen Pressure: The rate of hydrogenation is often dependent on the hydrogen pressure. If you are using a balloon of hydrogen, ensure it is adequately filled and that there are no leaks in your system. For reactions in a pressure vessel, ensure the vessel is properly sealed and pressurized.[6][7]

-

-

Incorrect Reaction Conditions:

-

Low Temperature: While highly exothermic, the reaction may require an initial activation energy.[8] If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60°C) can sometimes initiate the reaction. However, be cautious as higher temperatures can also promote side reactions like dehalogenation.[9]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Significant Dehalogenation (Loss of Fluorine)

Question: My reaction is proceeding, but I am observing a significant amount of byproducts corresponding to the loss of one or both fluorine atoms. How can I suppress this dehalogenation?

Answer:

Dehalogenation is the most common and challenging side reaction in the hydrogenation of halogenated nitroaromatics.[10][11][12][13] The carbon-fluorine bond is generally strong, but under harsh hydrogenation conditions, it can be cleaved. Here’s how to mitigate this:

-

Catalyst Choice and Modification:

-

Avoid Highly Active Catalysts: While efficient for nitro reduction, some catalysts are too aggressive and promote dehalogenation. Highly active palladium catalysts can be particularly problematic.[14]

-

Use a "Poisoned" or Modified Catalyst: Intentionally poisoning the catalyst can increase selectivity.[3] For instance, sulfur- or lead-poisoned palladium catalysts (like Lindlar's catalyst) can be effective.[3] You can also purchase commercially available modified catalysts designed to suppress dehalogenation.[10]

-

Consider Platinum Catalysts: Platinum-based catalysts, such as platinum on carbon (Pt/C), can sometimes offer better selectivity for the nitro group reduction over dehalogenation compared to palladium.[15][16]

-

-

Reaction Condition Optimization:

-

Lower Temperature: Dehalogenation is often more prevalent at higher temperatures.[9] Running the reaction at or slightly above room temperature can significantly reduce this side reaction.

-

Lower Hydrogen Pressure: High hydrogen pressures can also favor dehalogenation.[7] Using a lower pressure (e.g., 1-4 atm) is often sufficient for the nitro reduction and can help preserve the C-F bonds.[7]

-

Solvent Selection: The choice of solvent can influence the reaction's selectivity. Protic solvents like ethanol or methanol are commonly used. Sometimes, the addition of a small amount of a base (e.g., a non-nucleophilic amine) can help suppress the formation of acidic byproducts that may promote dehalogenation.

-

-

Use of Additives:

-

Dehalogenation Inhibitors: Certain additives can be introduced to the reaction mixture to suppress dehalogenation. For example, some patented procedures describe the use of specific inhibitors.[10] However, these can sometimes complicate the product purification.

-

Experimental Protocol for Minimizing Dehalogenation:

-

Catalyst Selection: Start with a 5% Platinum on carbon (Pt/C) or a commercially available modified Palladium catalyst.

-

Reaction Setup: In a suitable pressure vessel, add the difluoronitrobenzene and a solvent such as methanol.

-

Inerting: Purge the vessel thoroughly with an inert gas (nitrogen or argon) to remove all oxygen.[1]

-

Catalyst Addition: Under the inert atmosphere, add the catalyst as a slurry in the reaction solvent.

-

Reaction Conditions: Pressurize the vessel with hydrogen to 3-4 atmospheres.[7] Begin vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is too slow, you can slightly warm the mixture to 30-40°C.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge again with an inert gas before filtering off the catalyst.[17]

Issue 3: Formation of Intermediates and Colored Impurities

Question: My reaction mixture has developed a dark color, and upon analysis, I see several unexpected intermediates. What is happening?

Answer:

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[18][19] The accumulation of these intermediates can lead to the formation of colored byproducts like azo and azoxy compounds.[20]

-

Cause - Incomplete Reduction: The accumulation of hydroxylamine intermediates is often the root cause.[19][20] This can happen if the catalyst activity is low or if the reaction stalls. These hydroxylamine intermediates can then condense to form the colored impurities.

-

Solution - Ensuring Complete Conversion:

-

Sufficient Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical starting point is 1-5 mol% of the metal relative to the substrate.

-

Reaction Time: Allow the reaction to proceed to completion. Monitor the disappearance of the starting material and any intermediates.

-

Additives: In some cases, the addition of a catalytic amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamines and lead to a cleaner reaction profile.[20]

-

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of difluoronitrobenzene?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome. However, common choices include:

-

Palladium on Carbon (Pd/C): Widely used but can cause dehalogenation.[6][9] Modified versions are often preferred.

-

Platinum on Carbon (Pt/C): Often shows better selectivity in preventing dehalogenation.[15]

-

Raney Nickel: A cost-effective option, but may require higher temperatures and pressures.[6][14]

Q2: What are the typical reaction conditions?

A general starting point for laboratory-scale synthesis is:

-

Temperature: 25-60°C[9]

-

Pressure: 1-10 atm of hydrogen[7]

-

Solvent: Methanol, Ethanol, or Ethyl Acetate

-

Catalyst Loading: 1-5 mol% of the metal

| Parameter | Typical Range | Rationale |

| Catalyst | 5% Pd/C, 5% Pt/C | Effective for nitro group reduction. |

| Solvent | Methanol, Ethanol | Good solubility for reactants and hydrogen. |

| Temperature | 25-60 °C | Balances reaction rate and selectivity.[9] |

| H2 Pressure | 1-10 atm | Sufficient for reaction without excessive dehalogenation.[7] |

| Agitation | Vigorous | Ensures good gas-liquid-solid mass transfer. |

Q3: What safety precautions should I take?

Catalytic hydrogenation is a potentially hazardous procedure and requires strict safety protocols:

-

Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air.[2] Always work in a well-ventilated fume hood and eliminate all potential ignition sources.[1]

-

Pyrophoric Catalysts: Dry hydrogenation catalysts can ignite spontaneously in air.[2] Handle them under an inert atmosphere and quench spent catalyst carefully.[1]

-

Exothermic Reaction: The reduction of nitro groups is highly exothermic.[8] Monitor the reaction temperature closely, especially on a larger scale, to prevent a runaway reaction.[19]

-

Pressure Equipment: Use a pressure vessel that is in good condition and rated for the intended pressure. Always use a blast shield.[17][21]

-

Proper Inerting: Before introducing hydrogen and after the reaction is complete, the reaction vessel must be thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen.[1][17]

Reaction Pathway and Side Reactions:

Caption: Reaction pathway for difluoroaniline synthesis and major side reactions.

References

Sources

- 1. chem.wisc.edu [chem.wisc.edu]

- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 9. EP0794936B1 - Method for preparing fluoroanilines from nitrofluorobenzene compounds - Google Patents [patents.google.com]

- 10. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]

- 11. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]

- 15. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. reddit.com [reddit.com]

- 17. ehs.stanford.edu [ehs.stanford.edu]

- 18. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]

- 19. mt.com [mt.com]

- 20. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 21. safety.pitt.edu [safety.pitt.edu]

Technical Support Center: Catalyst Selection for Optimizing Difluoroaniline Synthesis